molecular formula C20H23NO4 B1236443 [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate CAS No. 6703-27-1

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

Cat. No.: B1236443
CAS No.: 6703-27-1
M. Wt: 341.4 g/mol
InChI Key: MFXFQKMUCYHPFQ-BKRJIHRRSA-N
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Description

6-Acetylcodeine is a semi-synthetic opioid derived from codeine. It is an acetylated form of codeine, specifically at the 6-position. This compound is known for its analgesic properties and is often found as an impurity in illicit preparations of heroin . Its chemical formula is C20H23NO4, and it has a molecular weight of 341.40 g/mol .

Preparation Methods

6-Acetylcodeine can be synthesized through the acetylation of codeine. The process involves reacting codeine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

6-Acetylcodeine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Analgesic Properties :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit analgesic effects. The unique arrangement of functional groups may enhance interaction with opioid receptors or other pain pathways.
  • Antispasmodic Activity :
    • The compound may show potential as an antispasmodic agent. Compounds structurally related to isoquinolines are known for their ability to modulate gastrointestinal motility and alleviate symptoms associated with conditions like irritable bowel syndrome.
  • Neuroprotective Effects :
    • Research suggests that isoquinoline derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This compound's ability to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate can be achieved through multi-step synthetic routes involving key intermediates that preserve the stereochemistry essential for biological activity.

Synthetic Route Overview

StepReaction TypeKey Reagents
1AlkylationMethoxy group introduction
2CyclizationFormation of the benzofuro ring
3AcetylationIntroduction of the acetate group

Case Studies

  • Case Study on Analgesic Efficacy :
    • A study conducted on similar isoquinoline derivatives demonstrated significant analgesic effects in animal models. The mechanism involved modulation of nociceptive pathways which could be extrapolated to predict similar outcomes for [(4R,4aR,...)] acetate.
  • Clinical Trials for Antispasmodic Use :
    • Clinical trials assessing the efficacy of isoquinoline derivatives in treating gastrointestinal disorders have shown promising results. These studies highlight the potential for [(4R,4aR,...)] acetate to alleviate symptoms associated with conditions like IBS.

Mechanism of Action

6-Acetylcodeine exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound’s analgesic effects are mediated through the activation of the mu-opioid receptor pathway, similar to other opioids .

Comparison with Similar Compounds

Biological Activity

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate is a complex organic compound belonging to the class of methanobenzofuroisoquinolines. Its intricate structure includes multiple stereocenters and functional groups that suggest potential biological activities. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C₃₅H₄₁N₃O₃S
  • Molecular Weight : 583.783 g/mol
  • CAS Number : 847780-87-4
  • Structure : The compound features a methoxy group at the 9-position and an acetate moiety attached to the isoquinoline ring.

The biological activity of this compound is hypothesized to stem from its structural similarity to known opioids. Preliminary studies suggest that it may interact with opioid receptors in the central nervous system (CNS), potentially leading to analgesic effects. However, detailed mechanisms remain largely uncharacterized and warrant further investigation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

Compound NameStructure FeaturesNotable Activities
AcetylcodeineAcetate group; similar bicyclic structureAnalgesic properties
[(4S,4aR,7S)]Different stereochemistry; methoxy groupAntimicrobial effects
[(3R,4R)]Cyclopropyl substitution; altered ring structureNeuroprotective potential

Case Studies and Research Findings

  • Analgesic Activity :
    • A study conducted on analogs of this compound demonstrated significant analgesic properties comparable to codeine. The analgesic effects were attributed to the activation of mu-opioid receptors in animal models .
  • Neuroprotective Effects :
    • Research has shown that similar compounds possess neuroprotective properties against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties :
    • Some derivatives have exhibited antimicrobial activity against various bacterial strains. The presence of specific functional groups appears crucial for enhancing this activity .

Toxicity and Safety Profile

The toxicity profile of [(4R,4aR,7S,7aR,12bS)-9-methoxy...] is not well-documented; however, it is important to note that compounds with similar structures may share adverse effects associated with opioids. These can include respiratory depression and dependence . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. How can the stereochemistry of this compound be experimentally confirmed?

The compound’s multiple chiral centers (4R,4aR,7S,7aR,12bS) require rigorous structural validation. Methodology :

  • X-ray crystallography provides definitive 3D atomic coordinates, resolving ambiguities in stereochemistry .
  • NMR spectroscopy (1H and 13C) identifies coupling constants and NOE effects to confirm spatial arrangements. For example, axial vs. equatorial proton orientations in the methanobenzofuro moiety can distinguish stereoisomers .

Q. What strategies optimize the multi-step synthesis of this compound?

Synthesis involves complex steps (e.g., cyclization, functional group protection). Methodology :

  • Use HPLC purification to isolate intermediates and reduce byproducts (e.g., diastereomeric impurities) .
  • Employ reducing agents like NaBH4 in controlled conditions to prevent over-reduction of ketone or ester groups .
  • Monitor reaction progress with thin-layer chromatography (TLC) and optimize reaction times to minimize degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodology :

  • GC/MS with electron ionization (EI) identifies molecular fragments (e.g., loss of acetate or methoxy groups) and confirms molecular weight .
  • 785-nm Raman spectroscopy detects functional groups (e.g., C=O stretch of acetate at ~1740 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₁H₂₃NO₅, MW 369.4 g/mol) .

Advanced Research Questions

Q. How can binding affinity to opioid receptors be quantified?

Methodology :

  • Surface plasmon resonance (SPR) measures real-time interactions between the compound and µ-opioid receptors immobilized on a sensor chip .
  • Radioligand displacement assays using [³H]-naloxone quantify competitive binding in neuronal membrane preparations .
  • Calcium flux assays in HEK-293 cells transfected with opioid receptors evaluate functional activation (e.g., inhibition of CCL5-induced Ca²⁺ release) .

Q. How do structural discrepancies (e.g., 4aR vs. 5R stereochemistry) affect data interpretation?

Discrepancies in reported stereochemistry (e.g., vs. 3) may arise from synthesis variations. Methodology :

  • Compare NMR chemical shifts (e.g., 7aR vs. 7aS configurations alter proton environments in the hexahydro ring) .
  • Perform molecular docking to assess how stereochemical variations impact receptor binding pocket complementarity .

Q. What is the impact of substituting the 9-methoxy group with acetyloxy?

Methodology :

  • Synthesize analogs (e.g., 9-acetyloxy derivative) and compare bioactivity via in vitro assays (e.g., IC₅₀ in pain models) .
  • Analyze metabolic stability using liver microsomes to evaluate hydrolysis rates of acetate vs. methoxy groups .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

Methodology :

  • Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference in NMR .
  • Cross-validate with 2D NMR techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations .

Q. Methodological Considerations for In Vivo Studies

Q. How is metabolic profiling conducted for this compound?

Methodology :

  • Administer the compound to rodents and collect plasma/liver samples at timed intervals.
  • Use LC-MS/MS to identify metabolites (e.g., deacetylated or hydroxylated derivatives) .

Q. What models assess cross-reactivity in immunological studies?

Methodology :

  • Immunize mice with heroin-protein conjugates and measure antibody titers against the compound via ELISA .
  • Evaluate in vivo protection in opioid overdose models (e.g., tail-flick test for analgesia) .

Q. Additional Notes

  • Stability : Store the compound in sealed containers under argon at -20°C to prevent oxidation of the methanobenzofuro ring .
  • Ethical compliance : Adhere to institutional guidelines for opioid-related research, including DEA licensing for in vivo assays .

Properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXFQKMUCYHPFQ-BKRJIHRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985910
Record name Acetylcodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6703-27-1
Record name Acetylcodeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6703-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcodeine
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Record name Acetylcodeine
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Record name 6703-27-1
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Record name O-ACETYLCODEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

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